molecular formula C11H9ClO3 B14605189 2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- CAS No. 58688-28-1

2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro-

Cat. No.: B14605189
CAS No.: 58688-28-1
M. Wt: 224.64 g/mol
InChI Key: MAPJZANRMWCSSW-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The specific structure of this compound includes a 4-chlorobenzoyl group attached to the furanone ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable furanone precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Furanone, 3-(4-chlorobenzoyl)dihydro- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58688-28-1

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

3-(4-chlorobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H9ClO3/c12-8-3-1-7(2-4-8)10(13)9-5-6-15-11(9)14/h1-4,9H,5-6H2

InChI Key

MAPJZANRMWCSSW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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